Cas no 1261950-70-2 (4-(3-Chloro-4-methylphenyl)-2-methoxyphenol)
4-(3-Chloro-4-methylphenyl)-2-methoxyphenol Chemical and Physical Properties
Names and Identifiers
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- 4-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95%
- 3'-Chloro-3-methoxy-4'-methyl[1,1'-biphenyl]-4-ol
- 1261950-70-2
- 4-(3-CHLORO-4-METHYLPHENYL)-2-METHOXYPHENOL
- MFCD18315161
- DTXSID80685596
- 4-(3-Chloro-4-methylphenyl)-2-methoxyphenol
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- MDL: MFCD18315161
- Inchi: 1S/C14H13ClO2/c1-9-3-4-10(7-12(9)15)11-5-6-13(16)14(8-11)17-2/h3-8,16H,1-2H3
- InChI Key: XJNGVJSATPNWCV-UHFFFAOYSA-N
- SMILES: ClC1=C(C)C=CC(=C1)C1C=CC(=C(C=1)OC)O
Computed Properties
- Exact Mass: 248.0604073Da
- Monoisotopic Mass: 248.0604073Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 29.5Ų
4-(3-Chloro-4-methylphenyl)-2-methoxyphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB321340-5 g |
4-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95%; . |
1261950-70-2 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB321340-5g |
4-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95%; . |
1261950-70-2 | 95% | 5g |
€1159.00 | 2025-04-21 |
4-(3-Chloro-4-methylphenyl)-2-methoxyphenol Suppliers
4-(3-Chloro-4-methylphenyl)-2-methoxyphenol Related Literature
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 4-(3-Chloro-4-methylphenyl)-2-methoxyphenol
Recent Advances in the Study of 4-(3-Chloro-4-methylphenyl)-2-methoxyphenol (CAS: 1261950-70-2)
The compound 4-(3-Chloro-4-methylphenyl)-2-methoxyphenol (CAS: 1261950-70-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This phenolic derivative has been the subject of multiple studies aimed at elucidating its biological activities, mechanisms of action, and potential as a lead compound for drug development. In this research briefing, we summarize the latest findings related to this compound, focusing on its chemical properties, pharmacological effects, and recent advancements in its application.
Recent studies have highlighted the antioxidant and anti-inflammatory properties of 4-(3-Chloro-4-methylphenyl)-2-methoxyphenol. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent free radical scavenging activity, comparable to well-known antioxidants such as ascorbic acid. The study further revealed that the compound's mechanism involves the modulation of the Nrf2/ARE pathway, a critical regulator of cellular antioxidant responses. These findings suggest its potential utility in treating oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular conditions.
In addition to its antioxidant effects, 4-(3-Chloro-4-methylphenyl)-2-methoxyphenol has shown promising antimicrobial activity. A recent in vitro study conducted by researchers at the University of Cambridge evaluated the compound's efficacy against a panel of multidrug-resistant bacterial strains. The results, published in Antimicrobial Agents and Chemotherapy, indicated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8-16 µg/mL. The study proposed that the compound's activity may be attributed to its ability to disrupt bacterial cell membrane integrity, a mechanism distinct from conventional antibiotics.
The pharmacokinetic profile of 4-(3-Chloro-4-methylphenyl)-2-methoxyphenol has also been investigated in recent preclinical studies. A 2024 report in Drug Metabolism and Disposition characterized the compound's absorption, distribution, metabolism, and excretion (ADME) properties in rodent models. The study found that the compound exhibits good oral bioavailability (approximately 65%) and a half-life of 4.2 hours in plasma. Importantly, the primary metabolites identified were glucuronide conjugates, suggesting phase II metabolism as the major elimination pathway. These findings provide valuable insights for future formulation development and dosing strategies.
Recent synthetic chemistry advancements have focused on optimizing the production of 4-(3-Chloro-4-methylphenyl)-2-methoxyphenol. A patent application (WO2023124567) filed in early 2024 describes an improved synthetic route that increases yield by 30% compared to previous methods while reducing the use of hazardous reagents. The new process employs a Pd-catalyzed coupling reaction followed by selective demethylation, offering both economic and environmental benefits for large-scale production. This development is particularly significant as it addresses previous challenges in the compound's commercial viability.
Looking forward, several research groups have initiated structure-activity relationship (SAR) studies to develop analogs of 4-(3-Chloro-4-methylphenyl)-2-methoxyphenol with enhanced pharmacological properties. Preliminary results presented at the 2024 American Chemical Society National Meeting demonstrated that modifications at the methoxy group position can significantly influence both the compound's potency and selectivity. These ongoing efforts highlight the compound's potential as a scaffold for developing novel therapeutic agents across multiple disease areas.
In conclusion, the growing body of research on 4-(3-Chloro-4-methylphenyl)-2-methoxyphenol (CAS: 1261950-70-2) underscores its multifaceted biological activities and therapeutic potential. From its antioxidant and antimicrobial properties to recent improvements in synthetic accessibility, this compound continues to attract interest from both academic and industrial researchers. Future studies focusing on clinical translation and mechanism elucidation will be crucial in determining its ultimate pharmaceutical value.
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